Breithauptite (NiSb): A Technical Guide to its Formula and Composition
Breithauptite (NiSb): A Technical Guide to its Formula and Composition
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the mineral Breithauptite, with a focus on its chemical formula, composition, and the analytical methods used for its characterization.
Core Composition and Chemical Formula
Breithauptite is a metallic, copper-red mineral classified as a nickel antimonide.[1] Its idealized chemical formula is NiSb , representing a simple 1:1 atomic ratio of nickel (Ni) and antimony (Sb).[1][2][3][4][5][6] This stoichiometry corresponds to an ideal elemental composition of approximately 32.53 wt% nickel and 67.47 wt% antimony.[2][7]
Natural samples of Breithauptite, however, often deviate slightly from this ideal composition due to the presence of impurities. Common substituting elements include iron (Fe), cobalt (Co), and arsenic (As), which can replace nickel and antimony in the crystal lattice.[2][8] Sulfur (S) has also been reported as a minor impurity.[8] The presence of these additional elements can be critical in various geological and materials science contexts, and may have implications for its properties and potential applications.
Quantitative Compositional Data
The following table summarizes the theoretical elemental weight percentages for ideal Breithauptite, alongside actual compositional data obtained from electron microprobe analysis (EMPA) of natural samples from different localities.
| Element | Ideal Wt. % (NiSb) | Hudson Bay Mine, Canada (Wt. %)[8] | St. Andreasberg, Germany (Wt. %)[8] |
| Nickel (Ni) | 32.53 | 32.09 | 32.7 |
| Antimony (Sb) | 67.47 | 66.62 | 67.2 |
| Iron (Fe) | - | 0.04 | - |
| Cobalt (Co) | - | 0.59 | - |
| Arsenic (As) | - | 0.58 | - |
| Sulfur (S) | - | 0.00 | - |
| Total | 100.00 | 99.92 | 99.9 |
Crystallographic Properties
Breithauptite crystallizes in the hexagonal crystal system, belonging to the dihexagonal dipyramidal class (6/mmm).[1][2] Its space group is P6₃/mmc.[1][2] The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal structure, are provided in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Hexagonal[1][2] |
| Space Group | P6₃/mmc[1][2] |
| Unit Cell Dimension 'a' | 3.946 Å[1][2] |
| Unit Cell Dimension 'c' | 5.148 Å[1][2] |
| Z (formula units per unit cell) | 2[1] |
Experimental Protocols for Characterization
The determination of Breithauptite's chemical composition and crystal structure relies on established analytical techniques. The following sections detail the methodologies for the key experiments.
Chemical Composition Determination: Electron Probe Microanalysis (EPMA)
Electron Probe Microanalysis is a non-destructive technique used to obtain precise, quantitative chemical analyses of small, targeted areas of a solid sample.
Methodology:
-
Sample Preparation: A sample of Breithauptite is mounted in an epoxy resin, cut, and polished to a smooth, flat surface (typically to a 1-micrometer finish or better). The polished sample is then coated with a thin layer of carbon to ensure electrical conductivity and prevent charge buildup from the electron beam.[9][10]
-
Instrumentation: The analysis is performed using an electron microprobe analyzer. This instrument generates a focused beam of high-energy electrons that is directed onto the sample surface.[9][11][12]
-
Analysis: The incident electron beam interacts with the atoms in the sample, causing the emission of characteristic X-rays. Each element emits X-rays at specific wavelengths.[11] Wavelength-dispersive X-ray spectroscopy (WDS) is employed to measure the intensity of these characteristic X-rays.[13]
-
Quantification: The intensity of the X-rays emitted from the sample is compared to the intensities of X-rays emitted from well-characterized standard materials of known composition under the same analytical conditions.[11][13]
-
Data Correction: The raw X-ray intensity data is subjected to a correction procedure (e.g., ZAF correction) to account for matrix effects, including differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.[12][13] This yields highly accurate elemental weight percentages.
Crystal Structure Determination: X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystallographic structure of a mineral, including its crystal system, space group, and unit cell dimensions.
Methodology:
-
Sample Preparation: A small, representative sample of Breithauptite is finely ground into a homogeneous powder (typically to a particle size of less than 10 micrometers).[7] This ensures that the crystallites are randomly oriented. The powder is then mounted onto a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used for the analysis. The instrument generates a monochromatic beam of X-rays that is directed at the powdered sample. A detector measures the intensity of the diffracted X-rays at various angles.
-
Data Collection: The sample is scanned over a range of angles (2θ), and the instrument records the intensity of the diffracted X-rays at each angle, generating an X-ray diffraction pattern. This pattern consists of a series of peaks, where the position and intensity of each peak are related to the crystal structure.
-
Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld refinement method.[1][2][4] This is a powerful technique where the entire experimental diffraction pattern is compared to a calculated pattern based on a crystal structure model. The parameters of the model (including lattice parameters, atomic positions, and site occupancies) are adjusted through a least-squares refinement process until the calculated pattern provides the best possible fit to the experimental data.[1][3][4] This refinement yields highly accurate unit cell parameters and other structural details.
Visualizations
The following diagrams illustrate the compositional relationships and the experimental workflow for the chemical analysis of Breithauptite.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods [mdpi.com]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 7. automatedmineralogy.com.au [automatedmineralogy.com.au]
- 8. researchgate.net [researchgate.net]
- 9. geology.sk [geology.sk]
- 10. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 11. assets.cambridge.org [assets.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. TechFi™ [micro.org.au]
